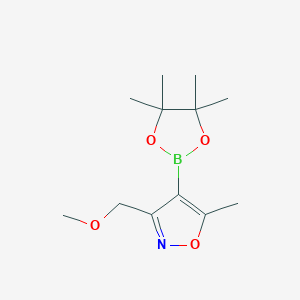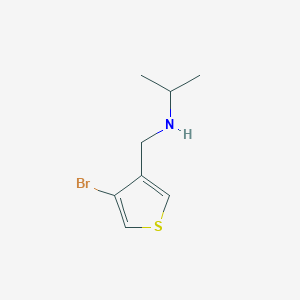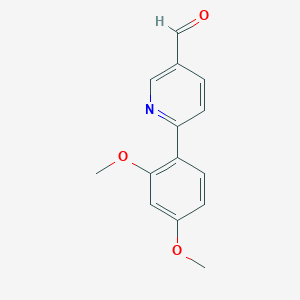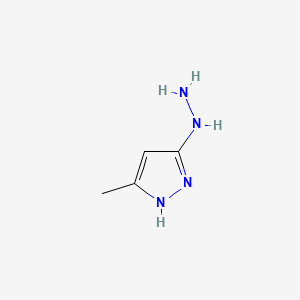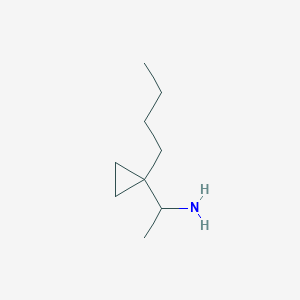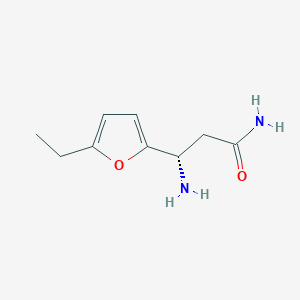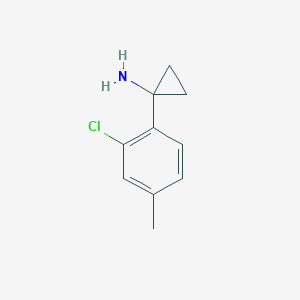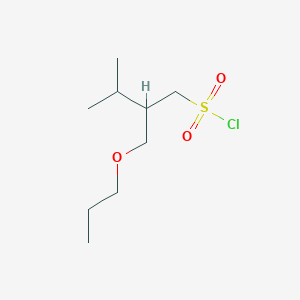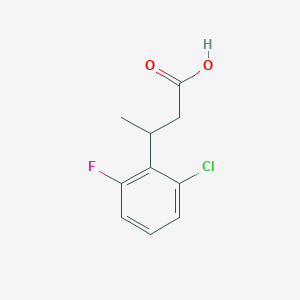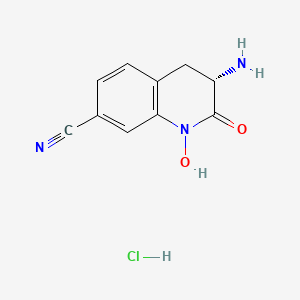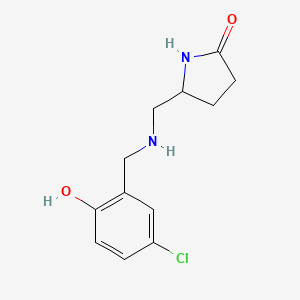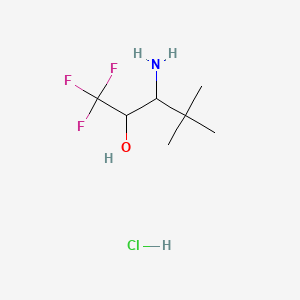
4-(1h-Imidazol-1-yl)-2-(propylamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid is a synthetic organic compound that features an imidazole ring, a propylamino group, and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Propylamino Group: The propylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on a propyl chain is replaced by an amino group.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through various carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms .
化学反应分析
Types of Reactions
4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the propylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the propylamino group can form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-(1H-Imidazol-1-yl)butanoic acid: Lacks the propylamino group, which may affect its biological activity.
2-(Propylamino)butanoic acid: Lacks the imidazole ring, which may reduce its ability to coordinate with metal ions.
4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid: Contains a methylamino group instead of a propylamino group, which may alter its chemical reactivity and biological properties.
Uniqueness
4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid is unique due to the presence of both the imidazole ring and the propylamino group, which confer distinct chemical and biological properties . This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
属性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
4-imidazol-1-yl-2-(propylamino)butanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-2-4-12-9(10(14)15)3-6-13-7-5-11-8-13/h5,7-9,12H,2-4,6H2,1H3,(H,14,15) |
InChI 键 |
LHKHTDRKZGIMPM-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(CCN1C=CN=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


